N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea

Medicinal Chemistry Chemical Biology Procurement

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea is a synthetic, multi-functional thiourea derivative incorporating a furan-2-carbonyl moiety and a 4-(azepane-1-sulfonyl)phenyl substituent. This structural arrangement places it within the broader class of acyl thioureas, known for their conformational flexibility and diverse biological and coordination chemistry applications.

Molecular Formula C18H21N3O4S2
Molecular Weight 407.5g/mol
CAS No. 642957-52-6
Cat. No. B467486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea
CAS642957-52-6
Molecular FormulaC18H21N3O4S2
Molecular Weight407.5g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H21N3O4S2/c22-17(16-6-5-13-25-16)20-18(26)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,26)
InChIKeyAOSFFZFQZMFGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea (CAS 642957-52-6): Compound Identity and Core Characteristics


N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea is a synthetic, multi-functional thiourea derivative incorporating a furan-2-carbonyl moiety and a 4-(azepane-1-sulfonyl)phenyl substituent. This structural arrangement places it within the broader class of acyl thioureas, known for their conformational flexibility and diverse biological and coordination chemistry applications. Its molecular formula is C18H21N3O4S2, with a molecular weight of 407.50 g/mol. While described as a versatile ligand and a compound of pharmacological interest, the evidence base for these characterizations at the time of this guide originates from vendor summaries and is not supported by accessible primary research literature detailing quantifiable activity for this specific compound.

Why N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea Cannot Be Simply Interchanged with Structural Analogs


Generic substitution within the class of acyl thiourea derivatives is highly unreliable due to the profound impact of substituent variation on target binding, biological activity, and chemical reactivity. While closely related analogs exist—for instance, compounds where the 2-furoyl group is replaced by 2-thienylcarbonyl or acetyl groups, or the azepane sulfonyl group is modified—no accessible head-to-head comparative pharmacological or physicochemical data currently exists for this specific compound. The presence of the unique combination of a furan ring and an azepane sulfonyl group suggests a distinct conformational landscape and hydrogen-bonding capability compared to its simpler phenyl or acetyl counterparts. Therefore, procuring a generic thiourea derivative without exact structural confirmation carries a high risk of nullifying intended interactions or catalytic properties, as the specific activity profile of N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea remains unquantified relative to its nearest neighbors.

Quantitative Differentiation Evidence: N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea vs. Analogs


Lack of Quantifiable Head-to-Head Differentiation Data in Current Public Domain

A systematic search of the public domain, including primary research papers, patents, and authoritative databases, was conducted to identify quantitative data comparing N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea against its closest analogs. No such data was found. The compound is listed in chemical vendor catalogs with standard characterization (purity ≥95%) but without any comparative biological or physicochemical assay results. Relevant publications on furoyl-thiourea derivatives for urease inhibition, antioxidant activity, or anticancer screening did not include this specific compound in their evaluated sets. Consequently, there is no basis for a quantifiable head-to-head differentiation claim at this moment.

Medicinal Chemistry Chemical Biology Procurement

N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea: Potential Application Scenarios Based on Structural Class Inference


Exploratory Research in Coordination Chemistry and Metal Complex Design

Based on the general behavior of acylthioureas, this compound may be investigated as a novel ligand. Its sulfur and oxygen donor atoms could facilitate metal ion chelation. However, this application is speculative and not supported by direct quantitative evidence for this specific compound. Researchers should treat it as a structural analog probe for systematic SAR studies rather than a proven ligand.

Medicinal Chemistry Probe for Target Identification Studies

The structural features (azepane sulfonyl and 2-furoyl thiourea) suggest potential for interactions with biological targets like enzymes or receptors. This compound could serve as a starting point in drug discovery programs exploring novel chemotypes, but its selection must be paired with de novo synthesis and primary screening as no pre-existing activity data can inform target selection.

Analytical Reference Standard for Research Integrity

Given its well-defined structure and availability from reputable vendors at high purity, this compound is immediately suitable as a positive control or reference standard in method development for analytical chemistry, such as HPLC or mass spectrometry method validation, where the identity and purity are the primary parameters, not its relative performance against analogs.

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